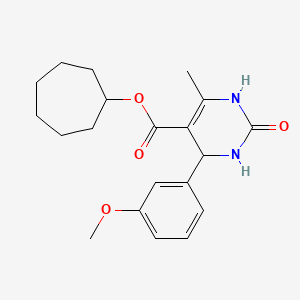
2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide works by activating the immune system to attack cancer cells. It does this by activating a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferon, a type of protein that helps the immune system fight infections and cancer. 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide also disrupts the blood supply to tumors by causing the blood vessels to collapse, which deprives the tumor of oxygen and nutrients.
Biochemical and Physiological Effects:
2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, which are proteins that help regulate the immune system. It also activates certain enzymes that play a role in the immune response. 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide has been shown to cause a decrease in the levels of certain proteins that are involved in the growth and survival of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines, making it a promising candidate for cancer treatment. However, one limitation is that it has been shown to be toxic to some normal cells, which could limit its use in cancer treatment. Additionally, 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide has been shown to have poor solubility in water, which could make it difficult to administer in a clinical setting.
Future Directions
There are several future directions for 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide research. One area of research is to investigate the use of 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to investigate the use of 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide in different types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, researchers are exploring ways to improve the solubility of 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide in water to make it more practical for use in a clinical setting.
Conclusion:
2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide is a synthetic compound that has shown promise in the treatment of cancer. It works by activating the immune system to attack cancer cells and by disrupting the blood supply to tumors. 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide has been shown to have anti-tumor activity in a variety of cancer cell lines, but it has also been shown to be toxic to some normal cells. Future research will focus on investigating the use of 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide in combination with other cancer treatments and in different types of cancer, as well as improving its solubility in water.
Synthesis Methods
2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide can be synthesized using several methods, including a one-pot three-step reaction, a two-step reaction, and a four-step reaction. The most commonly used method involves the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride to form 2,6-dimethylphenylacetyl chloride. This is then reacted with morpholine to form 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide.
Scientific Research Applications
2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 2-(2,6-dimethyl-4-morpholinyl)-N-(2,6-dimethylphenyl)acetamide works by activating the immune system to attack cancer cells and by disrupting the blood supply to tumors.
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-6-5-7-12(2)16(11)17-15(19)10-18-8-13(3)20-14(4)9-18/h5-7,13-14H,8-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMSFGLEWNQHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-nitrobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5064805.png)

![1-[4-(dimethylamino)benzyl]-3-piperidinol](/img/structure/B5064826.png)
![N-methyl-1-(1-{1-[2-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanamine trifluoroacetate](/img/structure/B5064832.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5064838.png)
![N-(3-pyridinylmethyl)-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B5064851.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B5064853.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide](/img/structure/B5064856.png)
![1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5064862.png)
![3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B5064865.png)
![N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5064870.png)
![methyl 4-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5064881.png)
![4-fluoro-N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5064884.png)
![N,N-diethyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5064886.png)